Cas no 1093066-63-7 (Methyl 3-ureidofuran-2-carboxylate)

Methyl 3-ureidofuran-2-carboxylate is a furan-based derivative featuring a ureido functional group at the 3-position and a methyl ester at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical precursors. Its structural features, including the reactive ureido moiety and ester group, enable its use in amidation, cyclization, and other functionalization reactions. The furan core contributes to its utility in constructing biologically active molecules. The compound is typically characterized by moderate stability under standard conditions, making it suitable for controlled synthetic applications. Its purity and consistent performance are critical for reproducible results in research and industrial processes.
Methyl 3-ureidofuran-2-carboxylate structure
1093066-63-7 structure
Product Name:Methyl 3-ureidofuran-2-carboxylate
CAS No:1093066-63-7
MF:C7H8N2O4
MW:184.149421691895
MDL:MFCD20694876
CID:1025427
PubChem ID:66570669
Update Time:2025-05-22

Methyl 3-ureidofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-ureidofuran-2-carboxylate
    • methyl 3-(carbamoylamino)furan-2-carboxylate
    • DA-32656
    • A895085
    • SCHEMBL2038397
    • YEAKSTBMLMFFMD-UHFFFAOYSA-N
    • CS-0440721
    • Methyl3-ureidofuran-2-carboxylate
    • 1093066-63-7
    • DTXSID10735275
    • AKOS015998754
    • SB61789
    • MDL: MFCD20694876
    • Inchi: 1S/C7H8N2O4/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H,1H3,(H3,8,9,11)
    • InChI Key: YEAKSTBMLMFFMD-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1C(=O)OC)NC(N)=O

Computed Properties

  • Exact Mass: 184.04800
  • Monoisotopic Mass: 184.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 94.6Ų

Experimental Properties

  • PSA: 95.55000
  • LogP: 1.14360

Methyl 3-ureidofuran-2-carboxylate Security Information

  • Storage Condition:Sealed in dry,2-8°C

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Methyl 3-ureidofuran-2-carboxylate Production Method

Additional information on Methyl 3-ureidofuran-2-carboxylate

Methyl 3-ureidofuran-2-carboxylate (CAS 1093066-63-7): A Versatile Building Block in Organic Synthesis

Methyl 3-ureidofuran-2-carboxylate (CAS 1093066-63-7) is an important heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This furan derivative serves as a valuable building block for the synthesis of various biologically active molecules. With its unique ureido functional group and ester moiety, this compound offers multiple sites for chemical modification, making it particularly useful in medicinal chemistry and drug discovery applications.

The molecular structure of Methyl 3-ureidofuran-2-carboxylate combines the aromatic properties of the furan ring with the hydrogen-bonding capabilities of the urea group. This combination creates interesting possibilities for molecular recognition and supramolecular chemistry applications. Researchers are particularly interested in how the electron-rich furan system interacts with various biological targets, while the carboxylate ester provides an excellent handle for further synthetic transformations.

In recent years, the demand for heterocyclic building blocks like Methyl 3-ureidofuran-2-carboxylate has increased significantly due to their importance in developing new antiviral compounds and anti-inflammatory agents. The COVID-19 pandemic has particularly highlighted the need for diverse pharmaceutical intermediates that can be rapidly incorporated into drug development pipelines. This compound's structural features make it potentially valuable for addressing current challenges in infectious disease treatment.

The synthesis of Methyl 3-ureidofuran-2-carboxylate typically involves the reaction of appropriate furan precursors with isocyanate derivatives, followed by esterification. Modern synthetic approaches focus on improving the atom economy and green chemistry aspects of this process, responding to the growing demand for sustainable chemical production. Many researchers are investigating catalytic methods that could reduce waste generation while maintaining high yields of this valuable intermediate.

From a structure-activity relationship perspective, the Methyl 3-ureidofuran-2-carboxylate scaffold offers several advantages. The furan oxygen can participate in hydrogen bonding interactions, while the urea moiety provides additional points for molecular recognition. These features make derivatives of this compound particularly interesting for enzyme inhibition studies and the development of new therapeutic agents targeting various diseases.

In the field of material science, researchers are exploring applications of furan-containing compounds like Methyl 3-ureidofuran-2-carboxylate in the development of functional polymers and smart materials. The ability of the urea group to form extensive hydrogen bond networks makes these compounds potentially useful for creating self-healing materials or molecular sensors. This aligns with current trends in developing advanced materials for energy storage and environmental monitoring applications.

The physicochemical properties of Methyl 3-ureidofuran-2-carboxylate make it suitable for various formulation approaches in pharmaceutical development. Its moderate solubility in both polar and non-polar solvents allows for flexibility in drug delivery system design. These characteristics are particularly valuable in addressing current challenges in bioavailability enhancement and controlled release formulations.

Recent patent literature reveals growing interest in Methyl 3-ureidofuran-2-carboxylate derivatives as potential kinase inhibitors and GPCR modulators. The compound's scaffold appears in several patent applications related to cancer therapeutics and neurological disorders, reflecting its versatility in drug design. This aligns with current pharmaceutical industry focus on targeted therapies and precision medicine approaches.

Quality control of Methyl 3-ureidofuran-2-carboxylate typically involves HPLC analysis and spectroscopic characterization (NMR, IR, MS). The compound's stability under various conditions is an important consideration for its storage and handling. Current research emphasizes developing robust analytical methods to ensure the purity of this intermediate, especially for GMP applications in pharmaceutical manufacturing.

From a market perspective, the demand for specialized heterocyclic intermediates like Methyl 3-ureidofuran-2-carboxylate continues to grow. Pharmaceutical companies and contract research organizations are increasingly seeking high-quality building blocks to accelerate their drug discovery programs. This trend is driven by the need for faster development cycles in addressing emerging health challenges and the growing importance of small molecule therapeutics in modern medicine.

Environmental and regulatory considerations for Methyl 3-ureidofuran-2-carboxylate production are becoming increasingly important. Manufacturers are focusing on developing greener synthetic routes and improving waste management practices. These efforts align with global initiatives for sustainable chemistry and the pharmaceutical industry's commitment to reducing its environmental footprint while maintaining high standards of product quality.

Future research directions for Methyl 3-ureidofuran-2-carboxylate are likely to explore its potential in combinatorial chemistry and diversity-oriented synthesis. The compound's multiple reactive sites make it an attractive starting point for creating libraries of structurally diverse molecules. This approach is particularly valuable in fragment-based drug discovery and the search for novel biological probes to study complex disease mechanisms.

In conclusion, Methyl 3-ureidofuran-2-carboxylate (CAS 1093066-63-7) represents a versatile and valuable chemical intermediate with broad applications in pharmaceutical research and material science. Its unique structural features and synthetic flexibility position it as an important tool in addressing current challenges in drug development and advanced material design. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is expected to grow significantly.

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